Benzyl(3-ethoxypropyl)amine
Overview
Description
Benzyl(3-ethoxypropyl)amine: is an organic compound with the molecular formula C12H19NO. It is a type of amine, characterized by the presence of a nitrogen atom bonded to a benzyl group and a 3-ethoxypropyl group.
Mechanism of Action
Target of Action
It is known that benzylamines, a class of compounds to which benzyl(3-ethoxypropyl)amine belongs, often interact with various enzymes and receptors in the body . The specific targets and their roles would depend on the exact structure of the compound and its biological context.
Mode of Action
Benzylamines often act through a variety of mechanisms, including acting as substrates for enzymes, interacting with receptors, or undergoing chemical reactions within the body . The exact mode of action would depend on the specific targets of the compound and the biochemical context in which it is acting.
Biochemical Pathways
Benzylamines can participate in a variety of biochemical reactions and pathways, depending on their specific structure and the biological context . They may be involved in the synthesis or metabolism of other compounds, or they may affect signaling pathways by interacting with receptors or enzymes.
Pharmacokinetics
For example, the presence of the ethoxypropyl and benzyl groups may influence the compound’s solubility, stability, and its interactions with transport proteins, all of which can affect its bioavailability .
Result of Action
If it interacts with a receptor, it could influence cellular signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other compounds that can interact with this compound, and the specific biological context (e.g., the type of cells or tissues in which it is present) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing Benzyl(3-ethoxypropyl)amine is through reductive amination.
Leuckart Reaction: Another method involves the Leuckart reaction, where benzaldehyde reacts with formamide and 3-ethoxypropylamine under heating conditions to form the desired amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reduction step .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Benzyl(3-ethoxypropyl)amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology and Medicine: In biological research, this compound is studied for its potential as a building block in drug design. It can be used to synthesize molecules that interact with specific biological targets, such as enzymes or receptors, making it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its amine functionality allows it to act as a curing agent in epoxy resins, enhancing the mechanical properties and durability of the final product .
Comparison with Similar Compounds
Benzylamine: Similar structure but lacks the 3-ethoxypropyl group.
3-Ethoxypropylamine: Lacks the benzyl group.
N-Benzyl-N-methylamine: Contains a methyl group instead of the 3-ethoxypropyl group.
Uniqueness: Benzyl(3-ethoxypropyl)amine is unique due to the presence of both a benzyl group and a 3-ethoxypropyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-benzyl-3-ethoxypropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-14-10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBXZCGVPZNEIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291448 | |
Record name | N-(3-Ethoxypropyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-64-3 | |
Record name | N-(3-Ethoxypropyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869942-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Ethoxypropyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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